molecular formula C6H12ClN B1487196 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride CAS No. 2204958-97-2

1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1487196
CAS No.: 2204958-97-2
M. Wt: 133.62 g/mol
InChI Key: KSHIPTPMNCUPCG-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN It is a derivative of cyclopropanamine, where an allyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of cyclopropanamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of 1-allylcyclopropanamine hydrochloride often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Allyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted cyclopropanamines.

Scientific Research Applications

1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-allylcyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as lysine-specific demethylase 1 (LSD1), which plays a role in gene expression regulation. By inhibiting LSD1, the compound can alter the methylation status of histones, leading to changes in gene expression and potential therapeutic effects .

Comparison with Similar Compounds

    Cyclopropanamine: The parent compound without the allyl group.

    1-Methylcyclopropanamine: A similar compound with a methyl group instead of an allyl group.

    1-Phenylcyclopropanamine: A compound with a phenyl group attached to the nitrogen atom.

Comparison: 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. Compared to cyclopropanamine, the allyl group enhances the compound’s ability to participate in substitution reactions. The presence of the allyl group also influences the compound’s interaction with biological targets, potentially leading to different biological activities compared to its analogs .

Properties

IUPAC Name

1-prop-2-enylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-3-6(7)4-5-6;/h2H,1,3-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHIPTPMNCUPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204958-97-2
Record name 1-(prop-2-en-1-yl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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